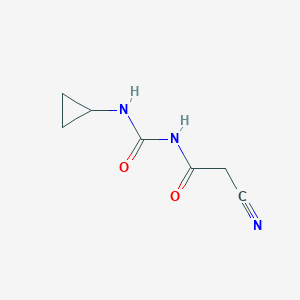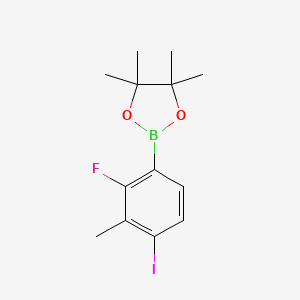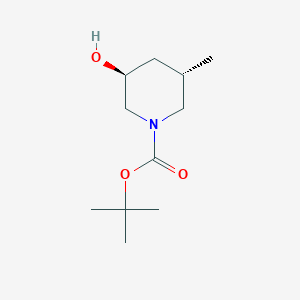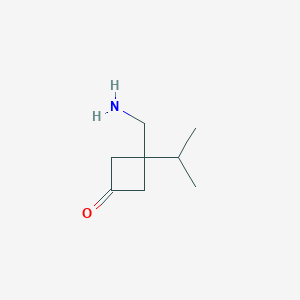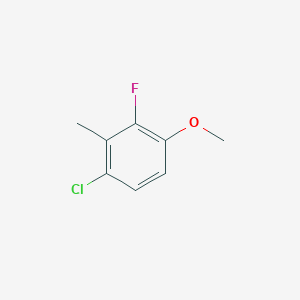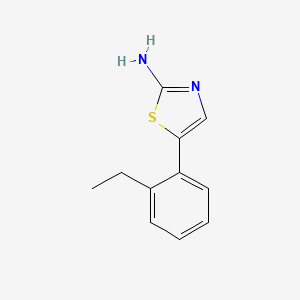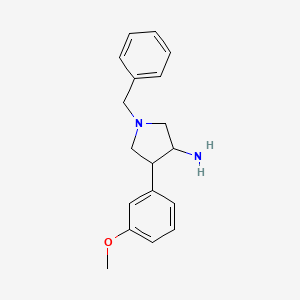
5-(Benzyloxy)-6-methylpicolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzyloxy)-6-methylpicolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by a benzyloxy group attached to the fifth position and a methyl group attached to the sixth position of the picolinic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-6-methylpicolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpicolinic acid and benzyl alcohol.
Reaction Conditions: The benzyloxy group is introduced through a nucleophilic substitution reaction. This involves the reaction of 6-methylpicolinic acid with benzyl alcohol in the presence of a suitable base such as sodium hydroxide or potassium carbonate.
Catalysts: The reaction may be catalyzed by a phase transfer catalyst to enhance the reaction rate and yield.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Systems: Continuous flow systems may be employed to ensure a consistent and high-yield production process.
Automated Purification: Automated purification systems such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(Benzyloxy)-6-methylpicolinic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carboxylic acid group can be reduced to form an alcohol derivative.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted picolinic acid derivatives.
Aplicaciones Científicas De Investigación
5-(Benzyloxy)-6-methylpicolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(Benzyloxy)-6-methylpicolinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
6-Methylpicolinic Acid: Lacks the benzyloxy group, making it less versatile in certain chemical reactions.
5-Benzyloxy-2-methylpyridine: Similar structure but different position of the methyl group.
5-(Methoxy)-6-methylpicolinic Acid: Contains a methoxy group instead of a benzyloxy group.
Uniqueness
5-(Benzyloxy)-6-methylpicolinic acid is unique due to the presence of both the benzyloxy and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C14H13NO3 |
|---|---|
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
6-methyl-5-phenylmethoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H13NO3/c1-10-13(8-7-12(15-10)14(16)17)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17) |
Clave InChI |
MPRYYHFSDKRNCL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)C(=O)O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


